3-(3-Thienyl)-1-propanol
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Overview
Description
3-(3-Thienyl)-1-propanol is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3-thienylboronic acid, have been used in the development of biosensors for dopamine detection . This suggests that 3-(3-Thienyl)-1-propanol may interact with similar biochemical targets.
Biochemical Pathways
For instance, some compounds with a thiophene ring have been shown to disrupt ribosomal activity
Pharmacokinetics
A related compound, tienilic acid, has been shown to have a biological half-life of approximately 75 minutes in dogs, with about 9% of the dose excreted in urine over 8 hours
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienyl)-1-propanol typically involves the reaction of thiophene with propanal in the presence of a reducing agent. One common method is the reduction of 3-(3-Thienyl)-1-propanone using sodium borohydride in methanol. The reaction proceeds under mild conditions and yields the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Thienyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a saturated side chain.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(3-Thienyl)-1-propanal or 3-(3-Thienyl)-1-propanoic acid.
Reduction: 3-(3-Thienyl)-1-propane.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(3-Thienyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of thiophene-based bioactive molecules.
Industry: Used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of 3-(3-Thienyl)-1-propanol, used in the synthesis of various thiophene derivatives.
3-(2-Thienyl)-1-propanol: A structural isomer with the thiophene ring attached at a different position.
3-(3-Thienyl)-1-propanone: The corresponding ketone, used as an intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-thiophen-3-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOALIXWMWNSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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